

Elacestrant quality of life patient-reported outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Elacestrant

CAS No.: 722533-56-4

Cat. No.: S007327

[Get Quote](#)

Elacestrant PROs & HRQoL Data from the EMERALD Trial

Assessment Domain	Tool Used	Key Findings	Clinical Interpretation
Global Health Status (GHS) / HRQoL	EORTC QLQ-C30	Scores remained stable and similar to Standard of Care (SoC) across all time points [1].	Elacestrant maintains overall quality of life without a clinically meaningful decline.
Nausea & Vomiting	PRO-CTCAE	Lower rates of very severe nausea (4.0% vs. 14.3%) and very severe vomiting (9.1% vs. 50.0%) by cycle 6 compared to SoC [1].	Despite nausea being a common side effect, its most severe forms are less frequent than with other treatments.
Functional Scales (Physical, Role, etc.)	EORTC QLQ-C30	No clinically meaningful differences from SoC across all functional scales [1].	Daily functioning is preserved similarly to other endocrine therapies.
Other Symptoms (e.g., Pain)	EORTC QLQ-C30 &	No clinically meaningful differences from SoC typically	Elacestrant does not introduce new, significant symptom

Assessment Domain	Tool Used	Key Findings	Clinical Interpretation
	QLQ-BR45	observed [1].	burdens.
Utility Scores (Mobility, Self-Care)	EQ-5D-5L	Numerically favorable outcomes for mobility, self-care, and usual activities [1].	Suggests a potential positive trend in performing everyday activities.

Experimental & Methodological Details

For research and development professionals, the following details on experimental protocols and trial design are crucial.

Trial Design & PROs Collection Protocol

The data above comes from the **phase 3 EMERALD trial (NCT03778931)**, which investigated **elacestrant** versus standard of care (SoC) in patients with ER+/HER2- advanced or metastatic breast cancer [2].

- **Patient Population:** Patients had received 1-2 prior lines of endocrine therapy, including a CDK4/6 inhibitor [2].
- **PROs Collection Methodology:** PROs were assessed using validated, standardized questionnaires at baseline and repeatedly during treatment cycles [1].
- **Compliance:** The ratio of PROs tools completed versus expected was **80-90% up to cycle 4**, dropping to around **70% at cycle 6** [1]. This attrition is noted in oncology trials but is important to consider in data interpretation.

Mechanism of Action & Comparison to Fulvestrant

Elacestrant is an oral selective estrogen receptor degrader (SERD). Preclinical studies show it acts as a pure anti-estrogen, disrupting ER signaling and inducing degradation of the estrogen receptor (ER α) via the proteasomal pathway [3] [4].

The diagram below illustrates its mechanism in comparison with the injectable SERD, fulvestrant.

A key differentiator from fulvestrant is **oral bioavailability**, which eliminates the need for intramuscular injections and is generally preferred by patients [5] [4].

Clinical Context and Comparative Considerations

When evaluating **elacestrant**'s profile, it's helpful to consider it within the broader treatment landscape.

- **Comparison with Other Agents:** In the DESTINY-Breast04 trial, the antibody-drug conjugate trastuzumab deruxtecan (T-DXd) showed a longer median time to definitive deterioration in GHS/QoL compared to chemotherapy, though with a higher burden of nausea/vomiting [1]. **Elacestrant**'s profile is more aligned with classic endocrine therapies.
 - **Management of Adverse Effects:** Nausea is the most prominent side effect but is often manageable. Clinical experts advise that taking **elacestrant with food** can help minimize gastrointestinal issues [6]. Prophylactic anti-emetics are also an option considered by some oncologists [7].
 - **Efficacy in Key Subgroups:** Beyond QoL, **elacestrant**'s efficacy in specific molecular subgroups is critical. The EMERALD trial showed consistent **progression-free survival (PFS) benefit** with **elacestrant** over SoC across various high-risk subgroups in patients with **ESR1 mutations**, including those with visceral metastases and co-occurring *PIK3CA* or *TP53* mutations [2]. Real-world evidence further supports its effectiveness across different *ESR1* variants [8].
-

Conclusion for Drug Development

In summary, the PRO data positions **elacestrant** as a valuable option in the ER+/HER2- mBC treatment sequence, particularly for patients with *ESR1* mutations. Its development success underscores several key points for R&D professionals:

- **Successful Trial Design:** Focusing on the *ESR1*-mutated population was a key strategic decision that demonstrated clear efficacy [4].
- **QoL as a Differentiator:** For a chronic disease like mBC, maintaining QoL with an oral, well-tolerated agent is a significant clinical advantage over more toxic chemotherapies or some targeted combinations [6].
- **Combination Potential:** Ongoing studies like the **ELEVATE trial (NCT05563220)** are investigating **elacestrant** in combination with CDK4/6 inhibitors, everolimus, and alpelisib, which could further define its role in earlier treatment lines and expand its utility [7].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. PROs data from key trial results in metastatic breast cancer [dailyreporter.esmo.org]
2. Improves PFS in ESR1-Mutant Metastatic... | Onclive Elacestrant [onclive.com]
3. Elacestrant demonstrates strong anti-estrogenic activity in ... [pmc.ncbi.nlm.nih.gov]
4. Elacestrant - an overview | ScienceDirect Topics [sciencedirect.com]
5. Vs Fulvestrant for ESR1-Mutated Breast... Comparing Elacestrant [targetedonc.com]
6. : Adverse Effects and Their Management, and Impact of... Elacestrant [ajmc.com]
7. Physicians Discuss Elacestrant Vs Alternatives in ER+, HER2 [targetedonc.com]
8. Genomic Differences Impact Real World Use of Elacestrant ... [targetedonc.com]

To cite this document: Smolecule. [Elacestrant quality of life patient-reported outcomes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b007327#elacestrant-quality-of-life-patient-reported-outcomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com